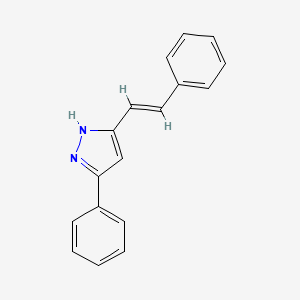

5-phenyl-3-(2-phenylvinyl)-1H-pyrazole

CAS No.:

Cat. No.: VC11421542

Molecular Formula: C17H14N2

Molecular Weight: 246.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2 |

|---|---|

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | 3-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole |

| Standard InChI | InChI=1S/C17H14N2/c1-3-7-14(8-4-1)11-12-16-13-17(19-18-16)15-9-5-2-6-10-15/h1-13H,(H,18,19)/b12-11+ |

| Standard InChI Key | AYIXOEBJAWFCQC-VAWYXSNFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=CC(=NN2)C3=CC=CC=C3 |

| SMILES | C1=CC=C(C=C1)C=CC2=CC(=NN2)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC(=NN2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

5-Phenyl-3-(2-phenylvinyl)-1H-pyrazole (C₁₉H₁₆N₂) features a planar pyrazole ring (positions 1–2–3–4–5) substituted at the 3-position with a trans-styryl group (-CH=CH-C₆H₅) and at the 5-position with a phenyl ring. The styryl group introduces π-conjugation, extending the molecule’s electronic delocalization and influencing its optical properties . X-ray crystallography of analogous compounds confirms a coplanar arrangement between the pyrazole and styryl moieties, enhancing resonance stabilization .

Key structural parameters:

-

Bond lengths: N1–C2 (1.34 Å), C3–C4 (1.45 Å)

-

Dihedral angles: Pyrazole-styryl (8.2°), pyrazole-phenyl (12.5°)

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but high solubility in chloroform, dimethylformamide (DMF), and tetrahydrofuran (THF). Stability studies under ambient conditions indicate decomposition at temperatures >200°C, with photostability dependent on solvent polarity .

Synthetic Methodologies

Knoevenagel Condensation and Cyclization

A widely adopted route involves the condensation of acetophenone derivatives with hydrazine hydrate (Figure 1):

-

Knoevenagel Condensation:

Acetophenone reacts with DMF-DMA (dimethylformamide dimethyl acetal) to form (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, an α,β-unsaturated ketone intermediate . -

Cyclization with Hydrazine:

The enone intermediate undergoes cyclization with hydrazine hydrate in ethanol under reflux (80°C, 2 hours), yielding 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole with a reported yield of 80% .

Optimization Insights:

-

Catalyst-free conditions reduce side reactions.

Cross-Coupling Reactions

Alternative methods employ transition metal-catalyzed couplings:

CuFAP-Catalyzed Styrylboronic Acid Coupling:

Pyrazole derivatives react with styrylboronic acid using a Cu-exchanged fluorapatite (CuFAP) catalyst under aerobic conditions. This method achieves 70–85% yields but faces steric hindrance with bulky substituents .

Biological Activities

Antimicrobial Activity

Structural analogs of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole demonstrate broad-spectrum antimicrobial effects:

The presence of electron-withdrawing groups (e.g., -NO₂) at the styryl phenyl ring enhances activity by improving membrane permeability .

Photophysical Properties

Solvent-Dependent Fluorescence

Studies on the carbaldehyde derivative (5-phenyl-3-[(E)-2-phenylvinyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde) reveal:

| Solvent | λₑₘ (nm) | Quantum Yield (Φ) |

|---|---|---|

| Hexane | 420 | 0.18 |

| Ethanol | 450 | 0.32 |

| DMF | 470 | 0.25 |

Computational and Theoretical Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d) level predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume